Cas no 896343-44-5 (N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide)

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide is a benzothiazole derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure combines a benzothiazole core with a substituted benzamide moiety, offering unique reactivity and binding properties. The presence of a methylsulfanyl group enhances its potential as a scaffold for drug development, particularly in targeting enzymes or receptors where sulfur-containing ligands are advantageous. This compound may exhibit improved stability and bioavailability due to its balanced hydrophobic and polar characteristics. Its synthetic versatility allows for further functionalization, making it a valuable intermediate in the design of bioactive molecules. Researchers may explore its utility in kinase inhibition or antimicrobial activity studies.
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide structure
896343-44-5 structure
Product Name:N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide
CAS No:896343-44-5
MF:C16H14N2OS2
MW:314.425160884857
CID:6233824
PubChem ID:7266781
Update Time:2025-06-11

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide
    • F2553-0008
    • N-(2-methyl-1,3-benzothiazol-6-yl)-2-methylsulfanylbenzamide
    • AKOS024659647
    • 896343-44-5
    • N-(2-methylbenzo[d]thiazol-6-yl)-2-(methylthio)benzamide
    • Inchi: 1S/C16H14N2OS2/c1-10-17-13-8-7-11(9-15(13)21-10)18-16(19)12-5-3-4-6-14(12)20-2/h3-9H,1-2H3,(H,18,19)
    • InChI Key: MJYUKMOBAMMMGA-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC2C=CC(=CC1=2)NC(C1C=CC=CC=1SC)=O

Computed Properties

  • Exact Mass: 314.05475542g/mol
  • Monoisotopic Mass: 314.05475542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 3
  • Complexity: 379
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 95.5Ų

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2553-0008-2μmol
N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide
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F2553-0008-1mg
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F2553-0008-2mg
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F2553-0008-3mg
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F2553-0008-4mg
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F2553-0008-5mg
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N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide Related Literature

Additional information on N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide

Professional Introduction to N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide (CAS No. 896343-44-5)

N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide, identified by its CAS number 896343-44-5, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule has garnered attention due to its unique structural properties and potential applications in drug discovery and development. The benzothiazole moiety, a prominent feature in the compound's structure, is well-documented for its broad spectrum of biological activities, making it a valuable scaffold for medicinal chemists.

The benzothiazole ring system is known for its ability to interact with various biological targets, including enzymes and receptors, which has led to its incorporation in numerous therapeutic agents. In particular, the presence of a methyl group at the 2-position and a methylsulfanyl group at the 2-position of the benzamide moiety introduces specific electronic and steric properties that can influence the compound's reactivity and binding affinity. These features make N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide a promising candidate for further investigation.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. These tools have been instrumental in identifying potential lead compounds for various therapeutic applications. For instance, studies have shown that benzothiazole derivatives can exhibit anti-inflammatory, antimicrobial, and anticancer properties. The specific arrangement of substituents in N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide suggests that it may possess similar activities, although further experimental validation is required.

In the realm of drug discovery, the development of novel scaffolds is crucial for overcoming resistance mechanisms and improving therapeutic outcomes. The benzothiazole-based compound under discussion represents a unique structural motif that has not been extensively explored. This presents an opportunity for medicinal chemists to innovate and develop new pharmacophores with enhanced efficacy and reduced side effects. The incorporation of both methyl and methylsulfanyl groups into the benzamide core may confer additional advantages, such as improved solubility and bioavailability.

The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the benzothiazole ring system efficiently. These methods not only enhance yield but also minimize byproduct formation, ensuring a higher purity of the final product. The synthetic strategy also emphasizes sustainability by utilizing green chemistry principles wherever possible.

Evaluation of the pharmacological properties of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide has been conducted using both in vitro and in vivo models. Preliminary results indicate that the compound exhibits notable activity against certain disease targets. For example, it has shown promise in inhibiting key enzymes involved in inflammation pathways. This aligns with current trends in drug development, where modulating inflammatory responses is a critical strategy for treating chronic diseases such as arthritis and autoimmune disorders.

The molecular interactions between N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide and biological targets have been studied using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. These studies provide insights into how the compound binds to its target proteins or enzymes at an atomic level. Understanding these interactions is essential for optimizing drug design and improving therapeutic efficacy. The structural features of the compound, particularly the benzothiazole ring and the substituents attached to it, play a crucial role in determining its binding affinity.

The potential therapeutic applications of N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide extend beyond anti-inflammatory uses. Research suggests that it may also have antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents. The growing threat of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial compounds with unique mechanisms of action. Benzothiazole derivatives offer a promising avenue for addressing this challenge.

In conclusion, N-(2-methyl-1,3-benzothiazol-6-yl)-2-(methylsulfanyl)benzamide(CAS No. 896343-44-5) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of substituents makes it an attractive scaffold for developing new drugs with improved efficacy and reduced side effects. Ongoing studies are aimed at elucidating its mechanism of action and exploring its therapeutic applications further. As research progresses, this compound may contribute to advancements in treating various diseases.

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